

# Thermochemistry and Enthalpy of Formation of Octalene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Octalene

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## Introduction

**Octalene**, a polycyclic hydrocarbon with the chemical formula  $C_{14}H_{12}$ , is a fascinating molecule composed of two fused eight-membered rings. Its unique structure, existing in various conformations, has prompted significant interest in its thermochemical properties, particularly its enthalpy of formation. This guide provides a comprehensive overview of the experimental and computational methods used to determine the thermochemistry of **octalene**, presenting key data and detailed methodologies for the scientific community. Understanding the energetic landscape of such molecules is crucial for various applications, including the development of high-energy materials and as a benchmark for theoretical models.

## Thermochemical Data for Octalene

The thermochemical properties of **octalene** have been determined through experimental techniques, primarily calorimetry. The key quantitative data available for **octalene** are summarized in the table below.

| Thermochemical Quantity                    | Value    | Units  | Method                              | Reference  |
|--|----------|--------|-------------------------------------|--|
| Standard Enthalpy of Formation (Gas Phase) | 551.5    | kJ/mol | Calorimetry of Hydrogenation (Chyd) | Roth, W.R.; Adamczak, O.; Breuckmann, R.; Lennartz, H.-W.; Boese, R., <i>Chem. Ber.</i> , 1991, 124, 2499-2521 |
| Enthalpy of Hydrogenation (Liquid Phase)   | -658 ± 1 | kJ/mol | Calorimetry of Hydrogenation (Chyd) | Roth, W.E.; Lennartz, H.W.; Vogel, E.; Leiendecker, M.; Masaji, O., <i>Chem. Ber.</i> , 1986, 119, 837-843[1]  |

## Experimental Determination of Thermochemical Properties

The experimental values for the enthalpy of formation and hydrogenation of **octalene** were determined using calorimetric methods. While the specific experimental details from the original publications are not readily available, this section outlines the general protocols for the techniques employed.

### Hydrogenation Calorimetry

The enthalpy of hydrogenation of **octalene** was determined by reacting it with hydrogen gas in the presence of a catalyst and measuring the heat evolved.

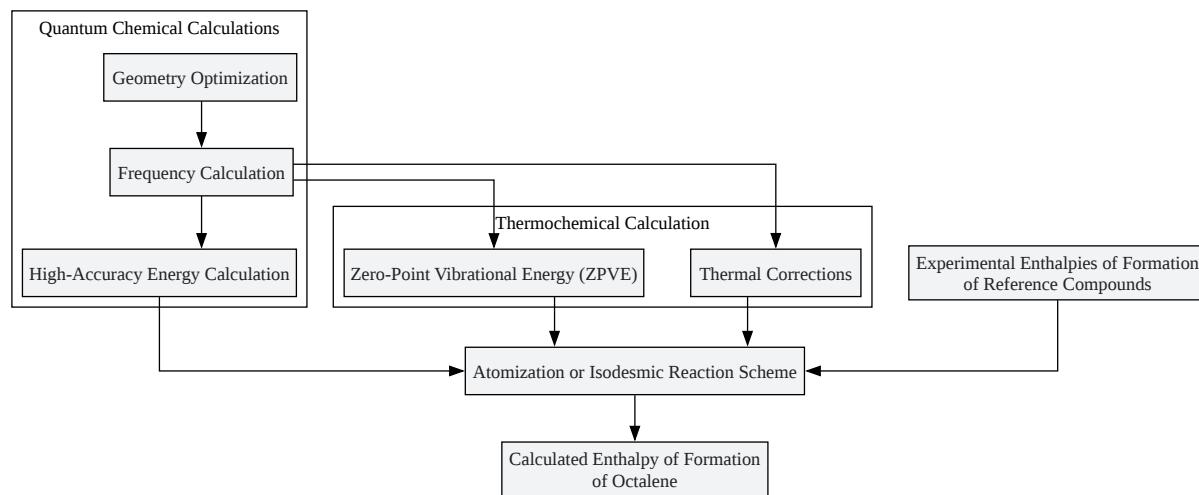
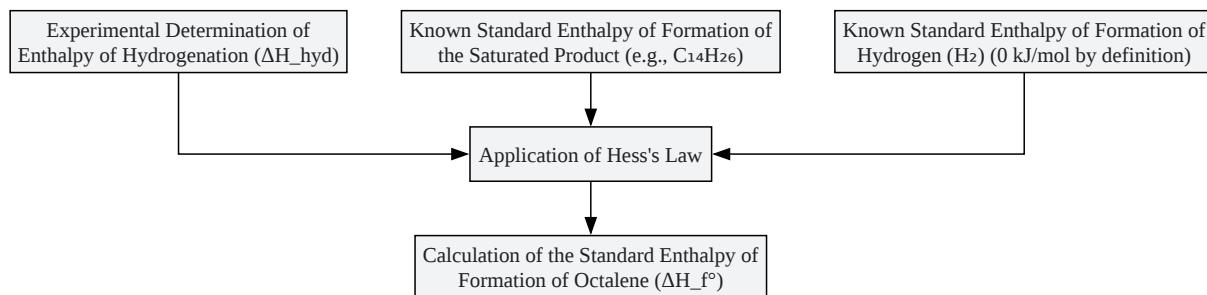
General Experimental Protocol:

- Sample Preparation: A precisely weighed sample of high-purity **octalene** is dissolved in a suitable solvent, such as cyclohexane.[1]
- Catalyst Introduction: A catalyst, typically a noble metal like platinum or palladium on a support, is introduced into the reaction vessel.
- Calorimeter Setup: The reaction vessel is placed within a highly sensitive calorimeter, which is itself housed in a constant-temperature bath to minimize heat exchange with the surroundings.
- Hydrogenation Reaction: Hydrogen gas is introduced into the reaction vessel, and the hydrogenation of **octalene** to its corresponding saturated cycloalkane ( $C_{14}H_{26}$ ) is initiated.[1]
- Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is meticulously recorded using a high-precision thermometer.
- Data Analysis: The heat capacity of the calorimeter is determined through calibration experiments with a substance of known enthalpy of hydrogenation. The enthalpy of hydrogenation of **octalene** is then calculated from the measured temperature change and the heat capacity of the calorimeter.

## Determination of Enthalpy of Formation from Hydrogenation Data

The standard enthalpy of formation of gaseous **octalene** was derived from the experimental enthalpy of hydrogenation. This involves applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.

Logical Workflow:

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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